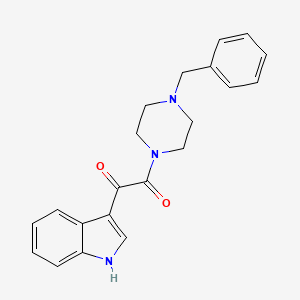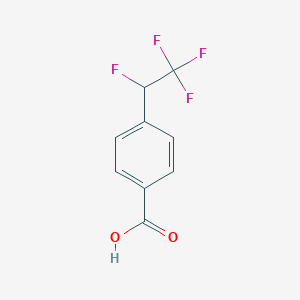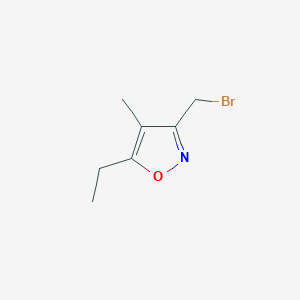![molecular formula C22H20N4O3S B2553525 7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203323-97-0](/img/structure/B2553525.png)
7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel chemical entity that appears to be a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. The structure suggests the presence of a thiazolo[4,5-d]pyridazin-4(5H)-one core, which is substituted with a furan-2-yl group, a 2-oxo-2-phenylethyl moiety, and a piperidin-1-yl group.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives starts from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These compounds undergo a series of reactions including regiospecific conversion to the acid, oxidation, formation of hydrazone derivatives, intramolecular cyclization, hydrolysis, and Curtius rearrangement to yield isocyanates, which can further react to produce aminopyridazinone derivatives .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods such as MS, 1H NMR, and 13C NMR, along with CHN elemental analysis. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation of the piperidine ring and reductive amination, followed by reduction to yield alcohol derivatives. Further methylation of the alcohol analogues leads to the formation of methyl ether derivatives. These reactions are optimized for efficiency and good yields, indicating that the synthesis of the compound would likely involve similar steps and optimizations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one are not detailed in the provided papers, related compounds' properties can be inferred. The solubility, melting point, and stability of such compounds are typically characterized during the synthesis process. The presence of different functional groups like the ketoester, isocyanate, and aminopyridazinone suggests that the compound would exhibit a range of chemical behaviors, including potential reactivity with nucleophiles and electrophiles, and the ability to form hydrogen bonds, which could affect its solubility and bioavailability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A compound closely related to the chemical structure of interest has been synthesized and tested for its analgesic and anti-inflammatory activities. The novel series synthesized, including 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, demonstrated significant in vivo analgesic and anti-inflammatory effects. These compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, indicating a potential for therapeutic use in managing pain and inflammation (Demchenko et al., 2015).
Antimicrobial Activity
Thiazolidinone derivatives, synthesized from an intermediate sharing a structural resemblance with the specified compound, have been evaluated for antimicrobial properties against a variety of bacterial strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris, Shigella flexneri, and fungi including Aspergillus niger, Candida albicans, Aspergillus fumigatus, and Aspergillus clavatus. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Potential in Neurodegenerative Disorder Treatment
Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated as human A2A adenosine receptor antagonists/inverse agonists. These compounds, including the furan-2-yl derivatives, show promise in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The high binding affinity and inverse agonist potency of these derivatives, combined with favorable drug-likeness profiles, underscore their potential therapeutic applications (Varano et al., 2020).
Anticancer Activities
Synthesis of new derivatives based on the thiazolo[4,5-b]pyridin-2(3H)-one structure, involving α,β-unsaturated ketones or α-ketoacids, has led to compounds with moderate inhibitory activity against cancer cell lines. The evaluation under US NCI protocols reveals that these derivatives, including those with furan-2-yl groups, exhibit potential as anticancer agents, marking an important step in the development of new therapies for cancer treatment (Lozynskyi et al., 2018).
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-5-phenacyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-16(15-8-3-1-4-9-15)14-26-21(28)19-20(18(24-26)17-10-7-13-29-17)30-22(23-19)25-11-5-2-6-12-25/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLEBGBXBEDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)



![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)
![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)